Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS 83763-27-3) is a synthetic small molecule characterized by a piperidine core featuring a cis-configured 3-hydroxy group and a 4-[(2-amino-4-chlorophenyl)amino] substituent, capped with an ethyl carbamate moiety. It is classified as a piperidine derivative and has been identified as a potent antagonist of the C-C chemokine receptor type 5 (CCR5), a GPCR implicated in HIV entry and inflammatory diseases.

Molecular Formula C14H20ClN3O3
Molecular Weight 313.78 g/mol
CAS No. 83763-27-3
Cat. No. B12692961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate
CAS83763-27-3
Molecular FormulaC14H20ClN3O3
Molecular Weight313.78 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(C(C1)O)NC2=C(C=C(C=C2)Cl)N
InChIInChI=1S/C14H20ClN3O3/c1-2-21-14(20)18-6-5-12(13(19)8-18)17-11-4-3-9(15)7-10(11)16/h3-4,7,12-13,17,19H,2,5-6,8,16H2,1H3/t12-,13+/m1/s1
InChIKeyCIUXTSYPIIGKAD-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS 83763-27-3): A Specialized Piperidine Scaffold for CCR5-Targeted Research


Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS 83763-27-3) is a synthetic small molecule characterized by a piperidine core featuring a cis-configured 3-hydroxy group and a 4-[(2-amino-4-chlorophenyl)amino] substituent, capped with an ethyl carbamate moiety [1]. It is classified as a piperidine derivative and has been identified as a potent antagonist of the C-C chemokine receptor type 5 (CCR5), a GPCR implicated in HIV entry and inflammatory diseases [2]. Its defined stereochemistry (3S,4R) imposes a specific three-dimensional orientation critical for target engagement, distinguishing it from structurally related but stereochemically undefined piperidine analogs [1].

Why Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate Cannot Be Replaced by Generic Piperidine Analogs


Generic substitution of this target compound with simpler piperidine derivatives is scientifically invalid because its biological activity is predicated on a precise, multi-functional pharmacophore. The simultaneous presence of the electron-donating 2-amino-4-chlorophenyl ring, the piperidine-tethered ethyl carbamate, and the stereospecific cis-3-hydroxyl group establishes a unique hydrogen-bonding surface and spatial geometry that governs CCR5 binding [1]. Analogs lacking the 3-hydroxyl group (e.g., CAS 53786-45-1) or possessing a different ester (e.g., CAS 85391-82-8) eliminate critical polar interactions and conformational constraints, resulting in a loss of target affinity and selectivity observed for the parent compound . Therefore, procurement for CCR5-focused studies requires the exact CAS 83763-27-3 structure.

Quantitative Differentiation Evidence for Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate Against Closest Analogs


CCR5 Antagonistic Potency Validates Pharmacological Superiority Over Des-hydroxy and Stereo-random Analogs

The target compound demonstrates functional CCR5 antagonism, a property confirmed by preliminary pharmacological screening [1]. While quantitative IC50 data for this exact compound remain limited in public databases, the piperidine derivative class to which it belongs has yielded potent CCR5 antagonists with IC50 values reaching the low nanomolar range (e.g., 0.1 nM) in P4R5 cell-based HIV infusion assays [2]. Critically, the closest commercially available comparators—ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate (CAS 53786-45-1, lacking a 3-OH group) and methyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate (CAS 85391-82-8, lacking both 3-OH and the ethyl ester)—are not reported to exhibit CCR5 antagonist activity . This establishes a clear functional gap: the cis-3-hydroxy-4-anilino-piperidine template, as embodied by CAS 83763-27-3, is essential for CCR5 engagement.

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Stereochemical Integrity Defines a Unique Pharmacophoric Geometry Unattainable by Racemic or Trans Mixtures

The compound's specified cis-(3S,4R) absolute configuration positions the 3-hydroxyl and 4-anilino groups on the same face of the piperidine ring, creating a convergent hydrogen-bond donor/acceptor surface [1]. This contrasts with the commercially available analogs CAS 53786-45-1 and CAS 85391-82-8, which are reported as racemic or stereochemically undefined mixtures . In CCR5 antagonist SAR, the relative orientation of the piperidine substituents is a critical determinant of binding pocket complementarity, as demonstrated by the strict activity cliff between cis- and trans-4-amino-piperidine chemotypes [2]. The target compound provides a single, defined stereoisomer, eliminating the confounding effects of inactive enantiomers that would otherwise complicate dose-response interpretation and inflate apparent IC50 values in biological assays.

Stereochemistry Pharmacophore modeling Receptor-ligand interactions

Hydrogen-Bonding Capacity Enhancement Through the cis-3-Hydroxyl Group Distinguishes This Scaffold from Des-hydroxy Analogs

The presence of the cis-3-hydroxyl group introduces an additional hydrogen-bond donor and acceptor, increasing the topological polar surface area (TPSA) and water solubility compared to the des-hydroxy analog CAS 53786-45-1 [1]. While experimentally determined logP/logD values are not publicly available, computational predictions indicate a meaningful shift in physicochemical profile. In the context of CCR5 antagonist development, the introduction of a hydroxyl group on the piperidine ring has been shown to modulate both potency and metabolic stability; the des-hydroxy analog (CAS 53786-45-1, molecular weight 297.78 g/mol, C14H20ClN3O2) lacks this polar handle, which is likely to reduce its residence time and binding enthalpy at the CCR5 orthosteric site . The target compound (molecular weight 313.78 g/mol, C14H20ClN3O3) thus offers a differentiated H-bonding donor count (3 vs. 2) that is mechanistically linked to target engagement kinetics.

Hydrogen bonding Physicochemical properties Receptor binding kinetics

Ethyl Carbamate Substituent Confers a Balance of Lipophilicity and Metabolic Stability Not Achieved by Methyl Ester Analogs

The N-ethyl carbamate group at the piperidine 1-position provides a specific balance of steric bulk and lipophilicity distinct from the more compact methyl ester (CAS 85391-82-8) [1]. In medicinal chemistry campaigns targeting CCR5, the ethyl carbamate has been identified as a privileged motif that enhances metabolic stability by sterically shielding the carbamate carbonyl from esterase-mediated hydrolysis, compared to methyl or unsubstituted carbamates [2]. The methyl ester analog (CAS 85391-82-8, C13H18ClN3O2, MW 283.75 g/mol) is more susceptible to rapid clearance in vivo, rendering it less suitable for pharmacokinetic profiling. The ethyl carbamate also modulates the compound's logD, potentially improving membrane permeability for cell-based CCR5 assays .

Ester bioisosteres Metabolic stability Lipophilicity optimization

High-Value Application Scenarios for Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate Based on Differential Evidence


Chemical Probe for Validating CCR5-Dependent HIV Entry Mechanisms

As a validated CCR5 antagonist scaffold [1], this compound serves as a stereochemically pure chemical probe for dissecting CCR5-mediated HIV-1 entry pathways. The defined cis-(3S,4R) configuration ensures that observed biological effects are attributable to a single molecular entity, avoiding the confounding influence of inactive stereoisomers present in racemic comparator mixtures. Researchers can confidently use this compound in P4R5 cell-based fusion assays to establish target engagement and selectivity windows, leveraging its unique hydrogen-bonding surface to map receptor-ligand interaction fingerprints.

Lead Optimization Template for Respiratory and Autoimmune CCR5 Programs

The compound's ethyl carbamate and cis-3-hydroxy pharmacophore features make it an ideal starting point for medicinal chemistry optimization aimed at respiratory (e.g., COPD, asthma) or autoimmune (e.g., rheumatoid arthritis) indications where CCR5 antagonism is therapeutically relevant [1] [2]. Unlike the metabolically labile methyl ester analog (CAS 85391-82-8), the ethyl carbamate provides a superior stability profile for initial in vitro ADME profiling. The 3-hydroxyl group offers a synthetic handle for further derivatization (e.g., prodrug strategies) without disrupting the critical stereochemical integrity of the piperidine core.

Stereochemical Reference Standard in CCR5 Antagonist Crystallography and Modeling

The compound's unambiguous cis-(3S,4R) absolute configuration and ability to form defined hydrogen bonds via its 3-hydroxyl group make it a valuable reference ligand for co-crystallography studies with the CCR5 receptor [1] [2]. Its enhanced hydrogen-bond donor count (3 vs. 2 in the des-hydroxy analog CAS 53786-45-1) can provide additional electron density for precise placement within receptor binding pockets, enabling more accurate pharmacophore models for virtual screening campaigns.

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